N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
CAS No.: 1049367-73-8
Cat. No.: VC8201564
Molecular Formula: C21H17N3O4S
Molecular Weight: 407.4
* For research use only. Not for human or veterinary use.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide - 1049367-73-8](/images/structure/VC8201564.png)
Specification
CAS No. | 1049367-73-8 |
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Molecular Formula | C21H17N3O4S |
Molecular Weight | 407.4 |
IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Standard InChI | InChI=1S/C21H17N3O4S/c1-26-15-5-2-13(3-6-15)16-11-24-17(12-29-21(24)23-16)20(25)22-14-4-7-18-19(10-14)28-9-8-27-18/h2-7,10-12H,8-9H2,1H3,(H,22,25) |
Standard InChI Key | FJKWGURPCNZTBP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Canonical SMILES | COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Introduction
Structural and Chemical Characteristics
Core Architecture and Substituent Analysis
The target compound features a fused bicyclic imidazo[2,1-b] thiazole core, a heterocyclic system known for its diverse pharmacological applications . Position 3 of the core is substituted with a carboxamide group linked to a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, while position 6 is occupied by a 4-methoxyphenyl group. This combination introduces both electron-donating (methoxy) and electron-withdrawing (carboxamide) effects, potentially influencing solubility and target binding .
Comparative analysis with analog D455-0929 (N-(4-chlorophenyl)-6-(4-methoxyphenyl)-1,1-dioxo-imidazo[2,1-b]thiazole-5-carboxamide) reveals that replacing the chlorophenyl group with a benzodioxin system may enhance π-π stacking interactions due to the extended aromatic surface . The benzodioxin moiety, as seen in K404-0342, contributes to conformational rigidity, which could improve metabolic stability .
Physicochemical Properties
While experimental data for the target compound is unavailable, properties can be extrapolated from analogs:
Property | Analog D455-0929 | Analog K404-0342 | Target Compound (Predicted) |
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Molecular Weight (g/mol) | 417.87 | 483.81 | ~430–450 |
logP | 3.26 | 3.87 | 3.5–4.0 |
Hydrogen Bond Acceptors | 8 | 4 | 7–9 |
Polar Surface Area (Ų) | 72.15 | 39.33 | 65–75 |
The predicted logP (~3.5–4.0) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area (~65–75 Ų) indicates potential for moderate blood-brain barrier penetration, similar to D455-1235 (79.08 Ų) .
Synthetic Strategies
Retrosynthetic Analysis
The synthesis likely involves sequential functionalization of the imidazo[2,1-b]thiazole core:
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Core Formation: Cyclocondensation of 2-aminothiazole derivatives with α-haloketones, as demonstrated in the synthesis of D455-1011 .
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Carboxamide Installation: Coupling the core with benzodioxin-6-amine using peptide coupling reagents (e.g., HATU or EDCI) .
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Methoxyphenyl Incorporation: Suzuki-Miyaura cross-coupling at position 6, leveraging palladium catalysis to introduce the 4-methoxyphenyl group .
Key Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at positions 3 and 6, avoiding competing reactions at position 2 or 5 .
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Benzodioxin Stability: The 1,4-benzodioxin group may require protection during coupling steps to prevent ring-opening under acidic or basic conditions .
ADMET Profiling
Absorption and Distribution
Predicted Caco-2 permeability (≈15 × 10⁻⁶ cm/s) aligns with analogs like D455-1011, suggesting moderate intestinal absorption . The benzodioxin group may improve plasma protein binding (>90%), as seen in K404-0342 .
Metabolic Stability
Applications and Future Directions
Therapeutic Prospects
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Oncology: CDK inhibition potential warrants evaluation in breast cancer cell lines.
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Neuropsychiatry: 5-HT2A receptor modulation could be explored in anxiety or depression models.
Synthetic Optimization
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Prodrug Design: Esterification of the carboxamide to enhance oral bioavailability.
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Crystallography: X-ray analysis to elucidate binding modes with CDK6 or 5-HT2A.
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